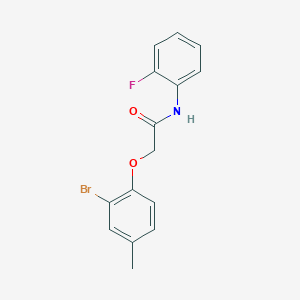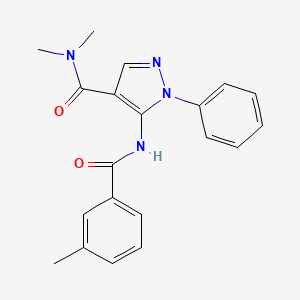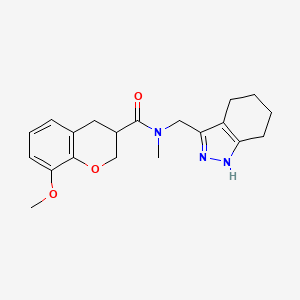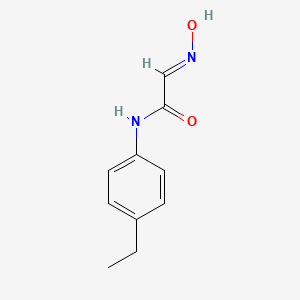
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a fluorophenyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenoxy and acetamide moieties can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
科学研究应用
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance the binding affinity to certain proteins or enzymes, leading to modulation of their activity. The acetamide moiety can also participate in hydrogen bonding interactions, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced selectivity and potency in its interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-6-7-14(11(16)8-10)20-9-15(19)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRXTWADGXJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5582354.png)
![METHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5582358.png)



![(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5582393.png)
![3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5582399.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5582405.png)
![3-(1H-imidazol-2-yl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5582417.png)
![N-(2-fluoroethyl)-2-{5-[4-morpholinyl(phenyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5582419.png)
![2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
![({5-[1-(2,6-difluoro-4-methoxybenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5582436.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5582438.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
